molecular formula C9H9ClO2 B8599807 Phenol, 3-chloro-4-methyl-, acetate

Phenol, 3-chloro-4-methyl-, acetate

Cat. No.: B8599807
M. Wt: 184.62 g/mol
InChI Key: GWZZIAIDECRFAH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Phenol, 3-chloro-4-methyl-, acetate (IUPAC name: 3-chloro-4-methylphenyl acetate) is an aromatic ester derived from the acetylation of 3-chloro-4-methylphenol. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol (calculated). The compound features a chlorine atom at the 3-position and a methyl group at the 4-position on the phenol ring, with the hydroxyl group substituted by an acetyl moiety.

Similar compounds, such as 4-chloro-3-methylphenyl acetate (CAS 54963-43-8), are synthesized via esterification reactions . The compound’s applications are inferred from structurally related phenolic esters, which are used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. For example, chlorinated phenol derivatives are often explored for antimicrobial and antiplatelet activities .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(3-chloro-4-methylphenyl) acetate

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3

InChI Key

GWZZIAIDECRFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-chloro-4-methylphenyl acetate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities
3-Chloro-4-methylphenyl acetate 3-Cl, 4-CH₃, OAc C₉H₉ClO₂ 184.62 54963-43-8* Higher lipophilicity vs. phenol
4-Chloro-3-methylphenyl acetate 4-Cl, 3-CH₃, OAc C₉H₉ClO₂ 184.62 54963-43-8 Isomeric differences affect reactivity
4-Methylcatechol 4-CH₃, 2-OH C₇H₈O₂ 124.14 - Antiplatelet IC₅₀: 2.59 ± 0.17 μM
4-Chlorocatechol 4-Cl, 2-OH C₆H₅ClO₂ 144.56 - Antiplatelet IC₅₀: 3.66 ± 0.29 μM
(3-Bromo-4-chlorophenyl) acetate 3-Br, 4-Cl, OAc C₈H₆BrClO₂ 265.49 933585-10-5 Higher halogenation increases steric bulk

Notes:

  • Positional isomerism : The 3-chloro-4-methyl substitution in the target compound vs. 4-chloro-3-methyl in its isomer (CAS 54963-43-8) alters electronic and steric profiles. Chlorine at the 3-position may enhance electron-withdrawing effects, influencing reactivity in substitution reactions .
  • Ester vs. phenol: The acetyl group in 3-chloro-4-methylphenyl acetate reduces hydrogen-bonding capacity compared to catechol derivatives (e.g., 4-methylcatechol), likely affecting solubility and membrane permeability .

Metabolic and Stability Considerations

  • Ester Hydrolysis: The acetyl group in 3-chloro-4-methylphenyl acetate is susceptible to enzymatic hydrolysis (e.g., by esterases), converting it back to the active phenol. This contrasts with halogenated catechols (e.g., 4,5-dichlorocatechol), which are more resistant to degradation .
  • Microbial Metabolism: Pseudomonas spp.

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